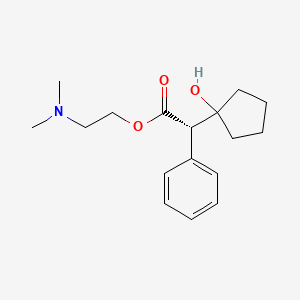
(S)-cyclopentolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-cyclopentolate is the (S)-enantiomer of cyclopentolate. It is an enantiomer of a (R)-cyclopentolate.
Aplicaciones Científicas De Investigación
Ophthalmic Applications
Diagnostic Uses:
- Cycloplegic Refraction: (S)-Cyclopentolate is widely used to induce cycloplegia, which is essential for accurate refraction assessments in children. This is particularly important in diagnosing refractive errors such as hyperopia and myopia. Studies indicate that this compound provides effective cycloplegia comparable to atropine, facilitating precise measurements necessary for appropriate corrective lenses .
- Screening for Retinopathy of Prematurity: In neonates, this compound aids in the screening process for retinopathy of prematurity, allowing for early detection and intervention .
Therapeutic Uses:
- Management of Uveitis: The compound is employed as an adjunctive therapy in anterior uveitis to prevent complications such as posterior synechiae between the lens and iris. Its ability to induce mydriasis helps alleviate pain associated with inflammation .
- Refractive Surgery: this compound is indicated during refractive lens replacement procedures, particularly when addressing issues related to pupil size and near vision post-surgery .
Pharmacological Mechanism
This compound exerts its effects primarily through competitive antagonism of muscarinic acetylcholine receptors. This leads to:
- Mydriasis: Relaxation of the circular muscles of the iris.
- Cycloplegia: Inhibition of ciliary muscle contraction, allowing for accurate measurement of refractive power without accommodation interference .
Case Study: Efficacy in Pediatric Patients
A randomized clinical trial involving Chinese young adults compared the effectiveness of this compound and tropicamide for cycloplegic refractions. Results indicated no significant difference in spherical equivalent changes between the two groups, affirming this compound's reliability as a cycloplegic agent .
Study on Ocular Biometry
A study assessing the effects of topical this compound on ocular biometry demonstrated significant changes in pupil diameter, anterior chamber depth, and lens thickness post-treatment. These findings underscore its role in altering ocular parameters critical for refractive assessment .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Diagnostic | Cycloplegic refraction | Essential for accurate measurement in children |
| Diagnostic | Screening for retinopathy of prematurity | Important for early intervention |
| Therapeutic | Management of anterior uveitis | Prevents complications like posterior synechiae |
| Surgical | Refractive lens replacement procedures | Addresses issues related to pupil size |
Propiedades
Número CAS |
204990-63-6 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl (2S)-2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m1/s1 |
Clave InChI |
SKYSRIRYMSLOIN-OAHLLOKOSA-N |
SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
SMILES isomérico |
CN(C)CCOC(=O)[C@@H](C1=CC=CC=C1)C2(CCCC2)O |
SMILES canónico |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















